molecular formula C9H13N3O5 B12400816 1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12400816
M. Wt: 243.22 g/mol
InChI Key: WOUCZTLSFFROTQ-PDVZPSIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a compound with significant importance in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes an oxolan ring and a pyrimidine dione moiety. It is often used as a reference material in pharmaceutical research and quality control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the reaction of a suitable sugar derivative with a pyrimidine base. One common method involves the use of a protected sugar derivative, which is then deprotected to yield the desired compound. The reaction conditions often include the use of solvents such as methanol or acetone, and the reactions are typically carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as column chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological or chemical properties. These derivatives are often used in further research or as intermediates in the synthesis of other compounds .

Scientific Research Applications

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6?,7+,8-/m1/s1

InChI Key

WOUCZTLSFFROTQ-PDVZPSIWSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)N)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.